(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt
CAS No.: 93853-04-4
Cat. No.: VC0016868
Molecular Formula: C18H25NO6S
Molecular Weight: 383.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93853-04-4 |
|---|---|
| Molecular Formula | C18H25NO6S |
| Molecular Weight | 383.459 |
| IUPAC Name | 3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol;methanesulfonic acid |
| Standard InChI | InChI=1S/C17H21NO3.CH4O3S/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13;1-5(2,3)4/h3-11,14,17,19H,2,12,18H2,1H3;1H3,(H,2,3,4) |
| Standard InChI Key | YLWMFGZOMMEAOU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O |
Introduction
Physical and Chemical Properties
Basic Characteristics
Understanding the physical and chemical properties of (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt is essential for its proper handling and application in research settings. These properties are summarized in Table 1.
Table 1: Basic Physical and Chemical Properties
Solubility and Stability Characteristics
The methanesulfonate salt form significantly enhances the compound's solubility in polar solvents compared to its free base form. This improved solubility facilitates its use in various chemical reactions and pharmaceutical formulations. Additionally, the salt form provides greater stability during storage and handling, reducing degradation over time. These enhanced properties make the methanesulfonate salt particularly valuable for research and industrial applications.
Synthesis Methods
Standard Synthetic Routes
The synthesis of (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt involves several steps and requires careful control of reaction conditions to ensure the desired stereochemistry and purity. One common method begins with appropriate phenol and epoxide compounds as starting materials, followed by a series of reactions to introduce the various functional groups in the correct orientation.
Key Reaction Conditions
The synthesis typically occurs under basic conditions, using bases such as sodium hydroxide or potassium carbonate. The phenol reacts with the epoxide to form an intermediate compound, which then undergoes amination to introduce the amino group. Subsequent hydrolysis results in the formation of the desired product, which is then converted into its methanesulfonate salt form by reaction with methanesulfonic acid.
Purification Techniques
After synthesis, purification techniques such as recrystallization, column chromatography, or gradient recrystallization are employed to obtain the pure compound. These methods help remove unreacted intermediates and byproducts, ensuring high purity of the final product. Quality control typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.
Pharmaceutical Applications
Role in Reboxetine Synthesis
One of the primary applications of (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt is as an intermediate in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor used for treating depression and ADHD. The structural features and stereochemistry of this compound make it an essential precursor in the production pathway of this important pharmaceutical agent.
Medicinal Chemistry Relevance
Beyond its role in Reboxetine synthesis, this compound has broader relevance in medicinal chemistry research. Its complex structure, containing multiple functional groups and specific stereochemistry, provides a valuable scaffold for developing and studying various bioactive molecules. The hydroxyl, amino, and phenoxy groups present in the molecule offer potential points for further modification, allowing researchers to explore structure-activity relationships in drug discovery.
Structural Analogues and Derivatives
Several structural analogues of this compound have been developed for various research purposes. One notable example is (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane, which features a nitrobenzoyloxy group instead of the amino group. These analogues provide researchers with a range of related compounds to study, potentially leading to new pharmaceutical agents with improved properties or novel mechanisms of action.
Applications in Proteomics Research
Deuterium-Labeled Variants
A deuterium-labeled version of this compound, (2RS,3RS)-1-Amino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt, is particularly valuable in proteomics research . This variant, with CAS number 1216592-04-9, has a molecular formula of C18H20D5NO5S and a molecular weight of 388.49 g/mol . The deuterium labeling occurs specifically on the ethoxy group, as indicated by the "d5" designation.
Metabolic Pathway Tracing
The deuterium-labeled compound serves as an important tool for tracing metabolic pathways in biological systems. When introduced into a biological system, the deuterium atoms can be tracked using techniques such as mass spectrometry, allowing researchers to monitor the compound's metabolism and transformation. This capability is crucial for understanding how drugs and their metabolites interact with biological systems.
Pharmacokinetic Studies
In pharmacokinetic research, the deuterium-labeled version helps scientists understand the absorption, distribution, metabolism, and excretion (ADME) properties of related drugs, including Reboxetine . By tracking the labeled compound through biological systems, researchers can gain valuable insights into the pharmacokinetics of these drugs, informing drug development and optimization strategies.
Future Research Directions
Advanced Synthetic Methodologies
Research into improved synthetic methods for this compound continues to be an area of interest. Developing more efficient, environmentally friendly, and scalable synthesis routes could reduce production costs and environmental impact. Advanced techniques such as continuous flow chemistry, biocatalysis, or green chemistry approaches may offer advantages over traditional synthetic methods.
Expanded Applications in Analytical Chemistry
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- concentration of a solution resulting from a known mass of compound in a specific volume